4-Heptynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptynoic acid is an organic compound with the molecular formula C7H10O2. It is a medium-chain fatty acid characterized by the presence of a triple bond between the fourth and fifth carbon atoms in its heptane chain. This compound is also known by its IUPAC name, hept-4-ynoic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Heptynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield the desired acid .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of heptynoic esters, followed by hydrolysis to obtain the free acid. This method is favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Heptynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form heptanoic acid or other saturated derivatives.
Substitution: The terminal alkyne group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as organolithium or organomagnesium reagents.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Heptanoic acid.
Substitution: Substituted heptynoic acids.
Wissenschaftliche Forschungsanwendungen
4-Heptynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-Heptynoic acid involves its interaction with specific molecular targets and pathways. The triple bond in the compound allows it to act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Heptanoic acid: A saturated analog of 4-Heptynoic acid, lacking the triple bond.
Hexynoic acid: A shorter-chain analog with similar reactivity.
Octynoic acid: A longer-chain analog with similar properties.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its saturated and shorter or longer-chain analogs. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
42441-83-8 |
---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
hept-4-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2,5-6H2,1H3,(H,8,9) |
InChI-Schlüssel |
RMARLPSMJOHGLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.